

An In-depth Technical Guide to 1,4-Pantanediol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Pantanediol

Cat. No.: B150768

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Pantanediol (CAS No: 626-95-9) is a dihydric alcohol that is gaining significant interest as a versatile chemical intermediate, particularly in the synthesis of polymers and specialty chemicals.^[1] Its molecular structure, featuring hydroxyl groups at the first and fourth positions of a five-carbon chain, allows for a range of chemical transformations, making it a valuable building block. This guide provides a comprehensive overview of **1,4-pantanediol**, including its chemical and physical properties, detailed experimental protocols for its synthesis from renewable resources, spectroscopic data, and a summary of its current and potential applications relevant to chemical research and development.

Molecular Structure and Identification

1,4-Pantanediol is a chiral molecule, existing as a racemic mixture unless synthesized through stereospecific routes. Its fundamental identifiers and molecular structure are outlined below.

Chemical Structure:

Molecular Formula: C₅H₁₂O₂^[2]

IUPAC Name: Pentane-1,4-diol^[2]

CAS Number: 626-95-9^[2]

Physicochemical Properties

A summary of the key physical and chemical properties of **1,4-pentanediol** is presented in the table below. This data is essential for its handling, purification, and use in chemical synthesis.

Property	Value	Reference(s)
Molecular Weight	104.15 g/mol	
Appearance	Clear, colorless, oily liquid	[1]
Boiling Point	72-73 °C at 0.03 mmHg (0.04 hPa)	[3]
Density	0.986 g/mL at 25 °C	
Refractive Index (n _{20/D})	1.447	
Flash Point	>113 °C (closed cup)	[3]
Vapor Pressure	Temperature-dependent; e.g., ~0.2 kPa at 413.1 K	[4]
Solubility	Miscible with water	[5]

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of **1,4-pentanediol**. The following tables summarize its key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment	Reference(s)
^1H NMR	1.15	Doublet	-CH ₃	[4]
^1H NMR	1.40-1.65	Multiplet	-CH ₂ -CH ₂ -	[4]
^1H NMR	3.60	Triplet	-CH ₂ -OH	[4]
^1H NMR	3.75	Sextet	-CH(OH)-	[4]
^{13}C NMR	23.3	Singlet	-CH ₃	[4]
^{13}C NMR	28.9	Singlet	C3	[4]
^{13}C NMR	36.0	Singlet	C2	[4]
^{13}C NMR	62.5	Singlet	-CH ₂ -OH (C1)	[4]
^{13}C NMR	67.5	Singlet	-CH(OH)- (C4)	[4]

Mass Spectrometry (MS)

The electron ionization mass spectrum of **1,4-pentanediol** is characterized by a molecular ion peak (M⁺) that may be weak or absent, and several characteristic fragment ions.

m/z	Interpretation	Reference(s)
45	[C ₂ H ₅ O] ⁺	[2]
59	[C ₃ H ₇ O] ⁺	[2]
86	[M - H ₂ O] ⁺	[2]
104	[M] ⁺ (Molecular Ion)	[2]

Experimental Protocols: Synthesis from Renewable Feedstocks

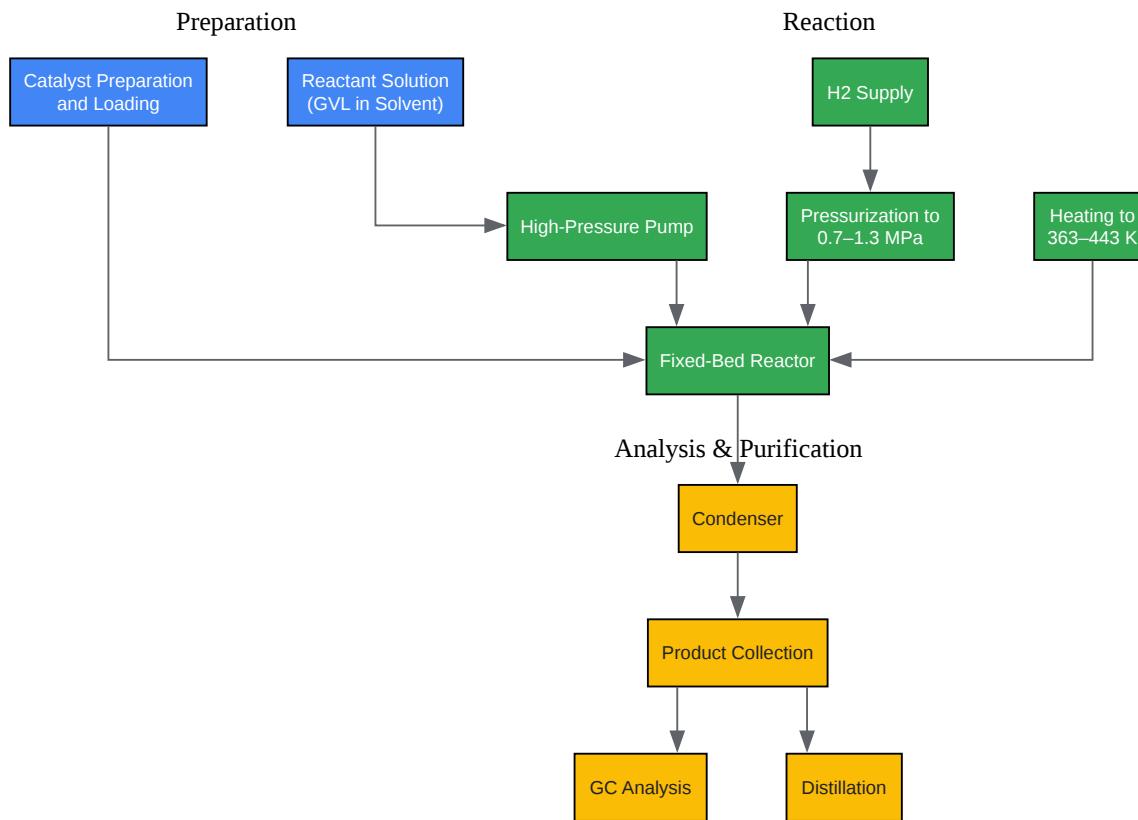
The synthesis of **1,4-pentanediol** from biomass-derived platform molecules, such as levulinic acid and its derivative γ -valerolactone (GVL), is a key area of research, offering a sustainable

alternative to petrochemical routes.

Synthesis of 1,4-Pentanediol via Hydrogenation of γ -Valerolactone (GVL)

This protocol describes a typical procedure for the catalytic hydrogenation of GVL to **1,4-pentanediol** in a fixed-bed reactor.

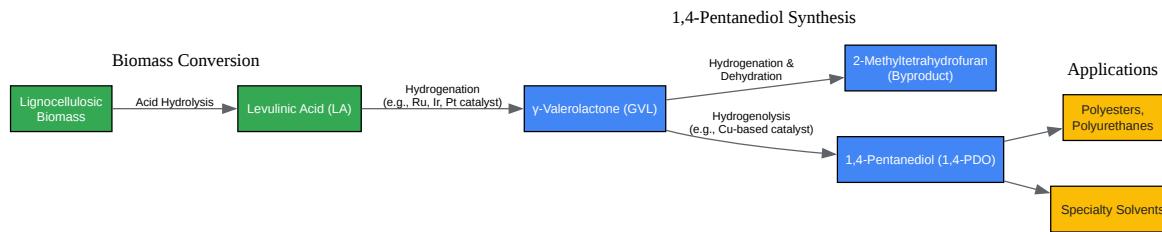
Materials:


- γ -Valerolactone (GVL)
- Solvent (e.g., n-butanol or 1,4-dioxane)
- Hydrogen (H_2) gas
- Heterogeneous catalyst (e.g., Cu/SiO₂)
- Inert gas (e.g., Nitrogen) for purging

Equipment:

- High-pressure fixed-bed reactor system
- High-pressure liquid pump
- Mass flow controller for hydrogen
- Temperature controller and furnace
- Back-pressure regulator
- Condenser and product collection vessel
- Gas chromatograph (GC) for analysis

Procedure:


- Catalyst Preparation and Loading: The Cu/SiO₂ catalyst is prepared and activated according to established procedures. A specific amount of the catalyst is then loaded into the fixed-bed reactor.
- System Purge: The reactor system is purged with an inert gas, such as nitrogen, to remove any air.
- Pressurization and Heating: The system is pressurized with hydrogen to the desired reaction pressure (e.g., 0.7–1.3 MPa). The reactor is then heated to the target temperature (e.g., 363–443 K).^[6]
- Reaction Initiation: A solution of GVL in the chosen solvent (e.g., 10 wt.%) is fed into the reactor at a constant flow rate using a high-pressure pump.^[6]
- Reaction Monitoring: The reaction is carried out for a specified duration. The product stream exiting the reactor is cooled in a condenser, and the liquid products are collected. Samples are taken periodically and analyzed by gas chromatography to determine the conversion of GVL and the selectivity to **1,4-pentanediol**.^[6]
- Product Isolation: After the reaction, the collected liquid product mixture can be subjected to distillation to separate the **1,4-pentanediol** from the solvent and any byproducts.

[Click to download full resolution via product page](#)

Figure 1: Experimental workflow for the synthesis of **1,4-pentanediol**.

Signaling Pathways and Logical Relationships

The synthesis of **1,4-pentanediol** from levulinic acid, a platform chemical derived from lignocellulosic biomass, involves a multi-step catalytic pathway. Understanding this pathway is crucial for optimizing reaction conditions and catalyst selection.

[Click to download full resolution via product page](#)

Figure 2: Catalytic pathway for **1,4-pentanediol** synthesis from biomass.

Applications

1,4-Pentanediol serves as a valuable building block in several areas of chemical synthesis and materials science.

- **Polymer Synthesis:** It is used as a monomer in the preparation of polyesters and polyurethanes.^[7] These polymers can have applications in coatings, adhesives, and elastomers. It has also been specifically used in the preparation of poly(ortho esters), which are biodegradable polymers with potential applications in drug delivery systems.^[1]
- **Chemical Intermediate:** The dehydration of **1,4-pentanediol** can yield 2-methyltetrahydrofuran, a useful solvent and potential biofuel component.^[1] Its difunctional nature makes it a versatile starting material for the synthesis of other organic molecules.

For professionals in drug development, the primary relevance of **1,4-pentanediol** lies in its role as a monomer for creating biocompatible or biodegradable polymers. These polymers can be engineered for controlled release of active pharmaceutical ingredients (APIs). While direct incorporation into an API is less common, its use as a linker or scaffold in medicinal chemistry is a potential area for exploration.

Toxicology and Safety

The toxicological profile of **1,4-pentanediol** is not extensively documented. A safety data sheet indicates that there is no data available for acute toxicity, skin corrosion/irritation, carcinogenicity, or reproductive toxicity.^[3] As with all chemicals, it should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. It is important to consult the full safety data sheet before use. For context, related diols such as 1,4-butanediol have undergone more extensive toxicological evaluation, but this data cannot be directly extrapolated to **1,4-pentanediol**.^{[8][9]}

Conclusion

1,4-Pentanediol is an important chemical intermediate with growing relevance, particularly due to its accessibility from renewable feedstocks. Its well-defined physicochemical properties and versatile reactivity make it a valuable tool for researchers in polymer science and organic synthesis. While its direct application in pharmaceuticals is still an emerging area, its role in the development of advanced polymers for drug delivery and other biomedical applications holds significant promise. Further research into its toxicological profile is necessary to fully establish its safety for broader applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-PENTANEDIOL | 626-95-9 [chemicalbook.com]
- 2. 1,4-Pentanediol [webbook.nist.gov]
- 3. 1,4-PENTANEDIOL - Safety Data Sheet [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jcia-bigdr.jp [jcia-bigdr.jp]
- 6. pure.nsu.ru [pure.nsu.ru]

- 7. CN108083977B - A kind of method for preparing 1,4-pentanediol from furfural or furfuryl alcohol - Google Patents [patents.google.com]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. ntrl.ntis.gov [ntrl.ntis.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Pentanediol: Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150768#cas-number-and-molecular-structure-of-1-4-pentanediol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com